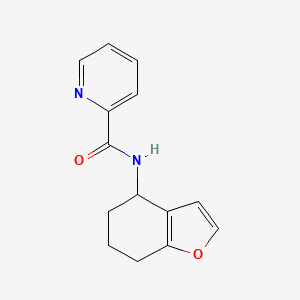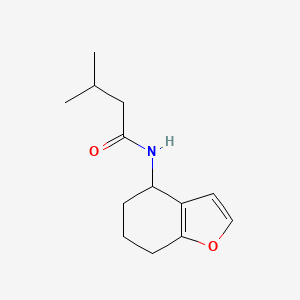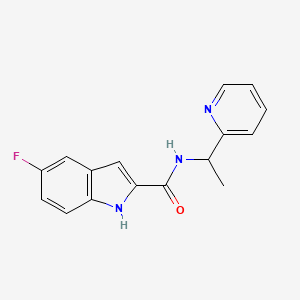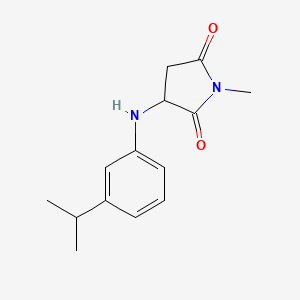
N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (referred to as TPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. TPN is a heterocyclic compound that contains a pyrazole ring and a tetrahydronaphthalene ring, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
作用機序
The mechanism of action of TPN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. TPN has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TPN has also been found to inhibit the activity of certain protein kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
TPN has been found to have a range of biochemical and physiological effects. In animal models of arthritis, TPN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and interleukin-1β. Additionally, TPN has been found to reduce the levels of certain pro-inflammatory cytokines in the blood. In vitro studies have also shown that TPN can induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of TPN for lab experiments is that it is relatively easy to synthesize and purify. Additionally, TPN has been found to be stable under a range of conditions, which makes it a good candidate for further research. However, one limitation of TPN is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
将来の方向性
There are several potential future directions for research on TPN. One area of research that could be explored is the development of TPN-based drugs for the treatment of arthritis and cancer. Additionally, further studies could be conducted to fully elucidate the mechanism of action of TPN, which could lead to the development of more effective drugs. Finally, TPN could be investigated for its potential applications in materials science, as it has been found to exhibit interesting properties such as fluorescence and thermal stability.
合成法
The synthesis of TPN involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure TPN.
科学的研究の応用
TPN has been found to have a range of potential applications in scientific research. One of the most promising areas of research for TPN is in the field of medicine. TPN has been found to exhibit anti-inflammatory properties, and it has been shown to be effective in reducing inflammation in animal models of arthritis. Additionally, TPN has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-16(12(2)20(3)19-11)18-17(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15H,6,8,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQCYNYVXGAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

